molecular formula C16H20N4O2 B8349984 2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

Cat. No. B8349984
M. Wt: 300.36 g/mol
InChI Key: KRRCOZZNVSJYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04254286

Procedure details

A solution of 5.0 mg. of 4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol was warmed under reflux for 1 hour in 1 ml. of concentrated hydrochloric acid. After cooling, the mixture was adjusted to pH 10 with concentrated aqueous ammonia and extracted three times with 2 ml. of ethyl acetate each time. The extract was dried and evaporated. The residue yielded, after recrystallization from methanol, 3.2 mg. of 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine, having a melting point of 228°-229° C.
Name
4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:10]([CH2:11][C:12]2[CH:21]=[C:20]([O:22][CH3:23])[C:15]([C:16](O)([CH3:18])[CH3:17])=[C:14]([O:24][CH3:25])[CH:13]=2)=[CH:9][N:8]=[C:7]([NH2:26])[N:6]=1)(=O)C.Cl.N>>[NH2:26][C:7]1[N:6]=[C:5]([NH2:4])[C:10]([CH2:11][C:12]2[CH:13]=[C:14]([O:24][CH3:25])[C:15]([C:16]([CH3:18])=[CH2:17])=[C:20]([O:22][CH3:23])[CH:21]=2)=[CH:9][N:8]=1

Inputs

Step One
Name
4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=NC(=NC=C1CC1=CC(=C(C(C)(C)O)C(=C1)OC)OC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour in 1 ml
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 2 ml
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue yielded
CUSTOM
Type
CUSTOM
Details
after recrystallization from methanol, 3.2 mg

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)C(=C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.